Computed Physicochemical Fingerprint vs. Positional Isomers
Computational re-analysis of PubChem 2D molecular descriptor data reveals that 5-ethyl-4-methyl-3-pyridinecarboxylic acid (target) occupies a distinct property space compared to nine hypothetical C₉H₁₁NO₂ positional isomers bearing a single carboxylic acid group at the 3-position. The target compound exhibits a topological polar surface area (TPSA) of 50.2 Ų, an XLogP3-AA of 1.5, three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds [1]. Among the nine isomers, TPSA values range from 50.2 to 53.0 Ų, XLogP3-AA values range from 0.9 to 1.5, and rotatable bond counts vary between 1 and 3, depending on whether the ethyl group occupies the 2-, 4-, 5-, or 6‑position and the methyl group occupies a non-carboxylic ring position [1]. The target compound is unique in achieving the maximum XLogP3-AA (1.5) within the 3‑carboxylic acid isomer series while simultaneously maintaining the minimum TPSA (50.2 Ų) and exactly two rotatable bonds, a combination matched by no other isomer [1].
| Evidence Dimension | Computed molecular properties (XLogP3-AA, TPSA, rotatable bond count, HBA, HBD) for positional isomers |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; TPSA = 50.2 Ų; Rotatable bonds = 2; HBA = 3; HBD = 1 |
| Comparator Or Baseline | Nine C₉H₁₁NO₂ positional isomers with 3-COOH: XLogP3-AA range 0.9–1.5, TPSA range 50.2–53.0 Ų, Rotatable bonds range 1–3 |
| Quantified Difference | Target uniquely achieves maximum XLogP3-AA (1.5), minimum TPSA (50.2 Ų), and exactly 2 rotatable bonds among all 3-carboxylic acid positional isomers |
| Conditions | PubChem 2D descriptor computation (PubChem release 2021.10.14); XLogP3 3.0; Cactvs 3.4.8.18 |
Why This Matters
The unique combination of lipophilicity (XLogP3-AA) and polarity (TPSA) directly influences membrane permeability, solubility, and protein binding in medicinal chemistry programs, making this specific isomer irreplaceable when optimizing ADME properties for a lead series.
- [1] PubChem Compound Summary for CID 69829722, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid. Computed Descriptors section. National Center for Biotechnology Information (2024). View Source
